Fmoc-N-Me-Asp(OMe)-OH

Description

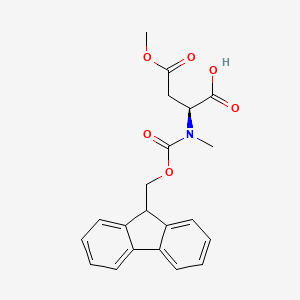

Fmoc-N-Me-Asp(OMe)-OH (CAS 2044710-58-7) is a modified aspartic acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes three key functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, removable under basic conditions (e.g., piperidine).

- N-Methyl (N-Me): Reduces hydrogen-bonding capacity, enhancing proteolytic stability and membrane permeability of peptides.

- Methyl ester (OMe): Protects the side-chain carboxyl group, removable via saponification under basic conditions .

The compound has a molecular formula of C21H21NO6 (MW: 383.4 g/mol) and is typically stored at -20°C in dry conditions. It is utilized in research to synthesize peptides with improved bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22(18(20(24)25)11-19(23)27-2)21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,24,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVMGWHKJKUFL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)OC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)OC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201136258 | |

| Record name | L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044710-58-7 | |

| Record name | L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044710-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Asp(OMe)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then reacted with methylamine to form the amide bond. This step usually requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Methoxylation: The final step involves the introduction of the methoxy group. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Fmoc-N-Me-Asp(OMe)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Fmoc-N-Me-Asp(OMe)-OH with structurally related aspartic acid derivatives, focusing on molecular properties, protecting groups, and applications:

Key Differences:

Protecting Group Stability :

- OMe vs. OtBu : The methyl ester (OMe) is smaller and more polar than the tert-butyl ester (OtBu), making it easier to handle in aqueous conditions. However, OtBu offers superior acid stability, aligning with standard Fmoc SPPS deprotection using trifluoroacetic acid (TFA) .

- ODmab : A photolabile/acid-labile group enabling orthogonal deprotection, ideal for complex peptide architectures .

N-Methylation Impact: N-methylation in this compound reduces hydrogen bonding, enhancing peptide rigidity and proteolytic resistance compared to non-methylated analogs like Fmoc-Asp(OMe)-OH .

Synthetic Workflow Compatibility :

- Fmoc-N-Me-Asp(OtBu)-OH is preferred in standard SPPS due to compatibility with TFA cleavage, whereas this compound requires post-synthesis base treatment, which may conflict with acid-sensitive modifications .

Biological Activity

Overview

Fmoc-N-Me-Asp(OMe)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-aspartic acid 1-methyl ester, is a derivative of aspartic acid widely used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates the synthesis of peptides by protecting the amino group during the reaction processes. Its unique structure and properties make it valuable in various biological and medicinal applications.

- Molecular Formula : C20H19NO6

- Molecular Weight : 373.37 g/mol

- CAS Number : 2044710-58-7

Synthesis Methods

The synthesis of this compound involves several key steps:

- Protection of the Amino Group : The amino group of aspartic acid is protected using the Fmoc group through reaction with Fmoc-Cl in the presence of a base.

- Methylation : The carboxyl group is esterified using methanol and a catalyst to form the methyl ester.

- N-Methylation : The nitrogen atom is methylated using methyl iodide with a base like sodium hydride.

The primary role of this compound in peptide synthesis is as a protecting group. It protects the amino group from unwanted reactions during synthesis, allowing for selective coupling with other amino acids. After synthesis, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Biological Activity

This compound exhibits several biological activities due to its role in peptide synthesis and drug development:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, which are crucial in various biological functions and therapeutic applications.

- Drug Development : This compound is instrumental in developing peptide-based drugs, particularly those targeting specific receptors or pathways in disease processes.

- Bioconjugation : It can be used to conjugate peptides to other biomolecules, enhancing their stability and efficacy in biological studies.

Research Applications

The compound has been utilized in various research contexts:

- Peptide Therapeutics : Studies have shown that peptides synthesized with this compound can exhibit enhanced biological activity when designed to target specific cellular receptors.

- Structural Biology : It aids in understanding protein structure and function by allowing researchers to create modified peptides that can be analyzed for binding affinities and structural conformations.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| Fmoc-Asp(OMe)-OH | Lacks N-methyl group | General peptide synthesis |

| Fmoc-Glu(OMe)-OH | Similar structure with glutamic acid | Peptide synthesis |

| Fmoc-N-Me-Asn(Trt)-OH | Different protecting group (Trt) | Peptide synthesis |

Case Studies

- Peptide Receptor Interaction : A study demonstrated that peptides synthesized with this compound exhibited improved binding affinities to G-protein coupled receptors (GPCRs), suggesting its potential in drug design targeting these pathways.

- Cancer Therapy Development : Research has indicated that modifications using this compound led to peptides that effectively inhibited tumor growth in preclinical models, showcasing its significance in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.